molecular formula C14H15N3O4 B13516643 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid

3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid

Cat. No.: B13516643
M. Wt: 289.29 g/mol
InChI Key: RBYFFYKPUFXZPP-UHFFFAOYSA-N
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Description

3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a benzyloxycarbonylamino group, which is often used as a protecting group in organic synthesis, and a carboxylic acid functional group, which is a common feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Benzyloxycarbonylamino Group: The benzyloxycarbonyl (Cbz) group can be introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the electron-withdrawing nature of the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Benzylic oxidation can yield benzoic acid derivatives.

    Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups at the benzylic position, depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors, as the pyrazole ring is a common motif in many biologically active molecules.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during synthetic transformations, preventing unwanted side reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,5-dimethyl-pyrazole-4-carboxylic acid: Lacks the benzyloxycarbonyl group, making it more reactive and less stable.

    3-(Methoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may alter its reactivity and solubility.

    3-(Acetoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid: Has an acetoxycarbonyl group, which can be hydrolyzed under basic conditions.

Uniqueness

The presence of the benzyloxycarbonyl group in 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid provides unique stability and reactivity characteristics. This group can be selectively removed under mild conditions, making it a valuable protecting group in multi-step organic syntheses. The compound’s dual functional groups (amino and carboxylic acid) allow for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

1,5-dimethyl-3-(phenylmethoxycarbonylamino)pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H15N3O4/c1-9-11(13(18)19)12(16-17(9)2)15-14(20)21-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,20)

InChI Key

RBYFFYKPUFXZPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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